2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

説明

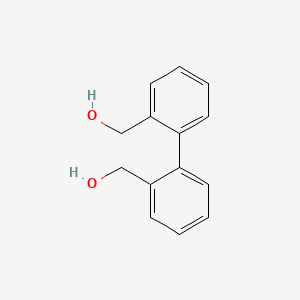

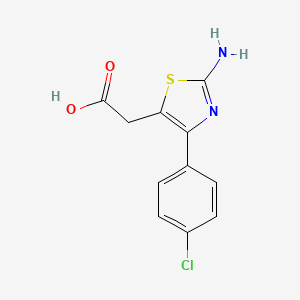

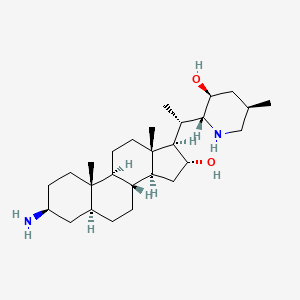

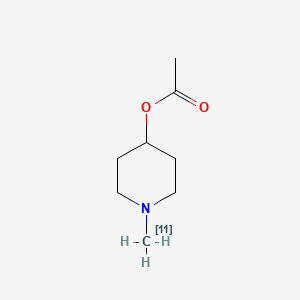

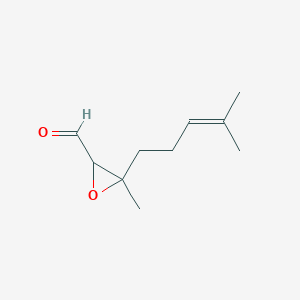

“2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” is a compound with the molecular formula C11H9ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . This compound is part of a class of compounds that have shown a wide range of biological activities .

Synthesis Analysis

The synthesis of “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives often involves reactions with hydrazine derivatives . The yield and melting point can vary depending on the specific synthesis process and conditions .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” includes a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) . The compound also contains a chlorophenyl group, an amino group, and an acetic acid group .Chemical Reactions Analysis

The chemical reactions involving “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives can be complex and varied. For example, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” can vary. For instance, its melting point has been reported to be between 165.0-171.0°C . The compound’s molecular weight is 268.72 g/mol .科学的研究の応用

Anticancer Research

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid has shown promise in anticancer research due to its structural similarity to other thiazole compounds that exhibit antitumor activities . The compound’s ability to inhibit cancer cell proliferation makes it a candidate for further investigation in drug development, particularly in the synthesis of novel chemotherapeutic agents.

Antimicrobial and Antifungal Applications

This compound has demonstrated significant antimicrobial properties, particularly against Gram-negative bacteria . Its antifungal activity against strains like Candida albicans and Candida glabrata is also noteworthy, suggesting potential use in developing new antimicrobial and antifungal treatments .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of 2-aminothiazole, which include 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid, possess anti-inflammatory and analgesic properties . This opens up possibilities for its application in creating new anti-inflammatory drugs or pain relief medications.

Pharmacological Significance

The pharmacological profile of 2-aminothiazole derivatives is broad, with potential applications in creating drugs with fewer side effects for various diseases . The compound’s role in pharmacology is still being explored, particularly in understanding its interactions with biological systems and its mechanism of action.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor binding due to its unique structural features . It can help in elucidating the biochemical pathways involved in disease progression and treatment.

Analytical Chemistry

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is used in analytical chemistry for the preparation of other chemical compounds and can serve as a standard or reagent in various chemical analyses . Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography.

Safety and Hazards

将来の方向性

The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .

作用機序

Target of Action

Thiazole derivatives have been reported to interact with various targets, including topoisomerase ii , and various cancerous cell lines .

Mode of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with the disruption of dna replication and transcription processes, leading to cell death .

Pharmacokinetics

The compound’s melting point is reported to be between 169-171 °c , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with inducing cell death in various cancerous cell lines .

特性

IUPAC Name |

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDLQBPCFGMSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198045 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

CAS RN |

49779-99-9 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?

A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.

Q2: What is the significance of the structure-activity relationship (SAR) in this research?

A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,2-Difluoro-2-(3,4,5-trimethoxy-phenyl)-acetyl]-piperidine-2-carboxylic acid 4-phenyl-1-(3-pyridin-3-YL-propyl)-butyl ester](/img/structure/B1213902.png)

![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)